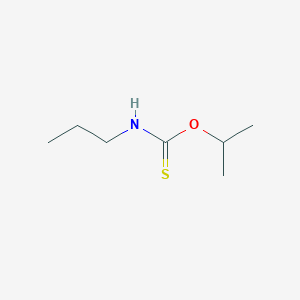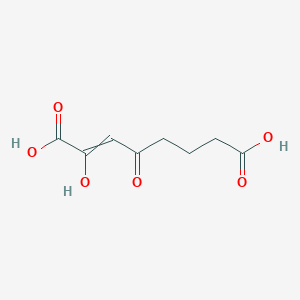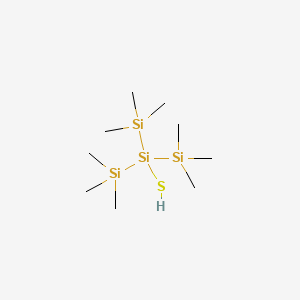
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C9H28SSi4. It is known for its unique structural properties, which include a silicon-sulfur bond and multiple trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with a silicon-sulfur compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing derivatives.
Wissenschaftliche Forschungsanwendungen
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- involves its ability to form stable silicon-sulfur bonds. This reactivity is due to the presence of multiple trimethylsilyl groups, which stabilize the compound and facilitate its interactions with other molecules. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various organic and inorganic substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of a sulfur atom, leading to different reactivity and applications.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups, offering different steric and electronic properties.
Uniqueness
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its silicon-sulfur bond and the presence of multiple trimethylsilyl groups. These features provide it with distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
134962-58-6 |
|---|---|
Molekularformel |
C9H28SSi4 |
Molekulargewicht |
280.73 g/mol |
IUPAC-Name |
trimethyl-[sulfanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C9H28SSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 |
InChI-Schlüssel |
ZXHHNFCOELTFBH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


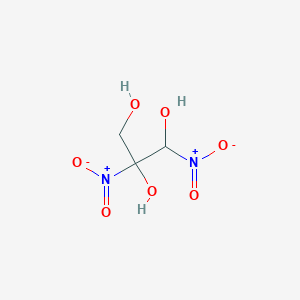
![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)
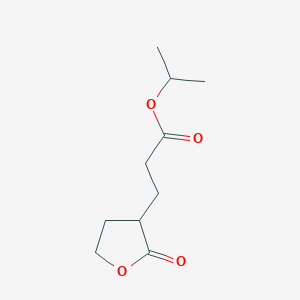

![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)
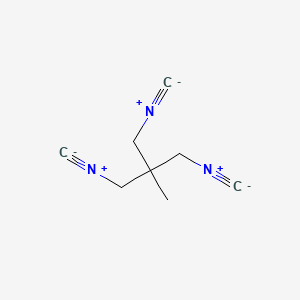
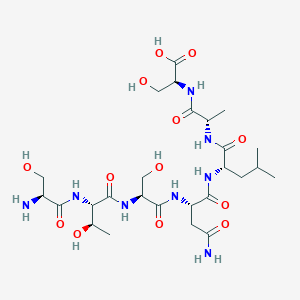
![(3,5-Diaminophenyl)-[4-(4-phenylphenyl)phenyl]methanone](/img/structure/B14274792.png)
![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)
![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)
